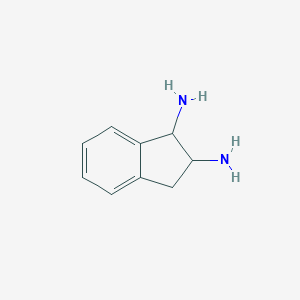

2,3-二氢-1H-茚-1,2-二胺

描述

2,3-dihydro-1H-indene-1,2-diamine is a derivative of Indane , which is an organic compound with the formula C6H4(CH2)3. It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . It is usually produced by hydrogenation of indene .

Synthesis Analysis

The synthesis of 2,3-dihydro-1H-indene-1,2-diamine and its derivatives has been a subject of research in various studies . For instance, one study presents a general procedure for the synthesis of the compound . Another study discusses a [5+2−2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (i) catalyzed direct carbon–carbon bond cleavage .Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-indene-1,2-diamine can be analyzed using various tools such as 2D Mol file or a computed 3D SD file . These tools provide a detailed view of the molecular structure.Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydro-1H-indene-1,2-diamine have been studied in several papers . For example, one paper discusses the Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-indene-1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1H-indene-1,2-diamine can be inferred from its parent compound, Indane . Indane is a colorless liquid hydrocarbon with a density of 0.9645 g/cm3, a melting point of -51.4 °C, and a boiling point of 176.5 °C . The properties of 2,3-dihydro-1H-indene-1,2-diamine might vary based on its specific structure .科学研究应用

分子结构和振动研究

- 2,3-二氢-1H-茚和 1H-茚-1,3(2H)-二酮:使用密度泛函理论计算分析了这些化合物的分子结构和振动模式。研究发现,这些分子是非平面的,并且实验和计算的振动模式之间表现出良好的一致性。该研究还突出了这些化合物之间的反应性和极性差异 (普拉萨德等人,2010 年).

催化和合成

- 金属催化的 1,2-二胺化:讨论了金属催化在合成 1,2-二胺(在各种生物和药物应用中至关重要)中的作用。预计这条合成路线在创建天然产物和药物分子方面具有重要意义 (卡多纳和戈蒂,2009 年).

- 钯 (0) 催化的合成:钯 (0) 催化已用于生物上重要的茚(包括 2,3-二氢-1H-茚衍生物)的多组分合成。该方法能够产生不对称取代的 1H-茚 (塚本等人,2007 年).

合成方法和应用

- 超声辅助合成:已经报道了一种使用超声辐射合成 2,3-二氢-1H-茚衍生物的有效程序。该方法具有产率高、环境友好和加工简单的优点 (加赫雷曼扎德等人,2011 年).

- 1,2-二胺的合成:开发了一种使用可见光驱动的还原偶联合成 1,2-二胺的无金属方法。该方法由于其效率和多功能性而显示出各种应用的潜力 (冈本等人,2017 年).

属性

IUPAC Name |

2,3-dihydro-1H-indene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9H,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXURXJYTUFEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450746 | |

| Record name | 2,3-dihydro-1H-indene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14563-24-7 | |

| Record name | 2,3-dihydro-1H-indene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)

![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B177485.png)

![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B177489.png)